Cas no 1446140-70-0 (2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene)
![2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene structure](https://www.kuujia.com/scimg/cas/1446140-70-0x500.png)
2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene
- DTT-12
- CS-0435312
- SCHEMBL19721610
- 1446140-70-0
- 2,6-Bis(4-dodecylphenyl)dithieno[3,2-b:2',3'-d]thiophene
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- Inchi: 1S/C44H60S3/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)39-33-41-43(46-39)44-42(45-41)34-40(47-44)38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-34H,3-24H2,1-2H3
- InChI Key: HIEMISMOHABVJM-UHFFFAOYSA-N
- SMILES: C12C=C(C3=CC=C(CCCCCCCCCCCC)C=C3)SC=1C1SC(C3=CC=C(CCCCCCCCCCCC)C=C3)=CC=1S2
Computed Properties
- Exact Mass: 684.38571543g/mol
- Monoisotopic Mass: 684.38571543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 47
- Rotatable Bond Count: 24
- Complexity: 719
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7Ų
- XLogP3: 19.6
2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505982-1g |
2,6-Bis(4-dodecylphenyl)dithieno[3,2-b:2',3'-d]thiophene |
1446140-70-0 | 98% | 1g |
¥18110 | 2023-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D290286-1g |
2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene |
1446140-70-0 | Sublimed,>99%(NMR) | 1g |
¥15545.90 | 2023-09-03 |
2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene Related Literature
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on 2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b :2',3'-d]thiophene
Comprehensive Overview of 2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b:2',3'-d]thiophene (CAS No. 1446140-70-0)
2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b:2',3'-d]thiophene (CAS No. 1446140-70-0) is a high-performance organic semiconductor material that has garnered significant attention in the fields of flexible electronics, organic photovoltaics (OPVs), and thin-film transistors (TFTs). Its unique molecular structure, featuring a dithieno[3,2-b:2',3'-d]thiophene core and long alkyl chains, contributes to exceptional charge transport properties and solubility in organic solvents. Researchers and industries are increasingly exploring its potential to replace conventional silicon-based materials in next-generation devices.
The compound's dithienothiophene backbone is a critical factor in its electronic performance. This fused heteroaromatic system enhances π-conjugation, leading to improved carrier mobility and stability under ambient conditions. The 4-dodecylphenyl substituents further optimize solubility and film-forming capabilities, making it suitable for solution-processed fabrication techniques like spin-coating and inkjet printing. These attributes align with the growing demand for low-cost, large-area, and eco-friendly electronic materials—a hot topic in sustainable technology discussions.
In the context of organic electronics, 2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b:2',3'-d]thiophene has shown promise in OPV applications, where its broad absorption spectrum and tunable energy levels enable efficient light harvesting. Recent studies highlight its compatibility with non-fullerene acceptors, a trending research area aimed at surpassing 20% power conversion efficiency. Additionally, its use in flexible displays and wearable sensors addresses consumer interest in bendable and lightweight technologies.
From a synthetic perspective, the compound's CAS No. 1446140-70-0 serves as a unique identifier for procurement and regulatory compliance. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, a method widely discussed in academic forums for its scalability and yield optimization. Manufacturers and R&D teams frequently search for high-purity batches to ensure consistent performance in device integration, underscoring the importance of reliable suppliers and analytical characterization.
Environmental and safety considerations are also paramount. Unlike hazardous materials, 2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b:2',3'-d]thiophene exhibits low toxicity, aligning with global trends toward green chemistry. This property, combined with its recyclability potential, makes it a candidate for circular economy initiatives—a frequently searched topic among policymakers and sustainability advocates.
Looking ahead, advancements in molecular engineering may further enhance the compound's properties. For instance, modifying the alkyl chain length or introducing electron-withdrawing groups could fine-tune its optical and electronic behavior. Such innovations resonate with queries about customizable organic semiconductors and material-by-design approaches, which dominate AI-driven research recommendations.
In summary, 2,6-Bis(4-dodecylphenyl)-dithieno[3,2-b:2',3'-d]thiophene represents a versatile and sustainable material at the forefront of organic electronics. Its combination of high mobility, solution processability, and environmental compatibility positions it as a key player in technologies shaping the future—from solar cells to foldable gadgets. As interest in alternative energy and smart materials grows, this compound is poised to remain a focal point of scientific and industrial exploration.
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